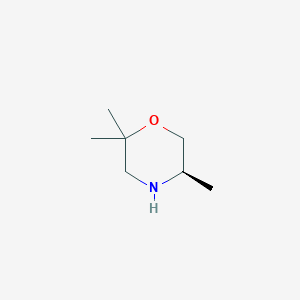
N-(5-chloro-2-methoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C25H28ClN3O5S and its molecular weight is 518.03. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Environmental Impact and Transformation of Chloroacetamide Herbicides
Chloroacetamide herbicides, such as metolachlor and alachlor, are extensively studied for their environmental fate and transformation. These compounds are known for their use in agriculture to control annual grasses and broadleaf weeds. Their transformation products, including ethane sulfonic acid (ESA) and oxanillic acid breakdown products, have been monitored in various environmental matrices to understand their persistence and movement through ecosystems.
Metolachlor and Alachlor Breakdown in Aquatic Systems : A study investigated the transformation of metolachlor and alachlor in aquatic field mesocosms. It was found that metolachlor half-lives were generally longer than alachlor, indicating a slower degradation process in aquatic environments. Both herbicides produced ESA and oxanillic acid as breakdown products, with alachlor producing larger quantities of oxanillic acid compared to metolachlor under equivalent conditions. This suggests similar transformation pathways for alachlor and metolachlor in aquatic systems, resembling the acetochlor pathway in soils. The study highlights the environmental behavior of chloroacetamide herbicides and their breakdown products in water bodies (Graham et al., 1999).
Comparative Metabolism in Human and Rat Liver Microsomes : Another study focused on the metabolism of chloroacetamide herbicides, including acetochlor, alachlor, and metolachlor, in human and rat liver microsomes. It highlighted the metabolic activation pathway leading to DNA-reactive products. This research provides insights into the metabolic fate of chloroacetamide herbicides, contributing to understanding their potential health impacts and guiding safety assessments (Coleman et al., 2000).
Propriétés
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28ClN3O5S/c1-17-9-11-28(12-10-17)25(31)15-29-14-23(19-5-3-4-6-21(19)29)35(32,33)16-24(30)27-20-13-18(26)7-8-22(20)34-2/h3-8,13-14,17H,9-12,15-16H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILUDRRCVWBWJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=C(C=CC(=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-bromo-3-ethyl-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B3018215.png)



![N-allyl-6-[(methylsulfonyl)methyl]-2-(2-pyridinyl)-4-pyrimidinamine](/img/structure/B3018221.png)


![3-methyl-5-oxo-N-[4-(trifluoromethyl)phenyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3018226.png)






